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molecular formula C14H12O4S2 B8368872 Benzo[1,5-b']dithiophene-4,8-dione, 2,7-bis(1-hydroxyethyl)-

Benzo[1,5-b']dithiophene-4,8-dione, 2,7-bis(1-hydroxyethyl)-

Cat. No. B8368872
M. Wt: 308.4 g/mol
InChI Key: UCYRPWDOWLXJHZ-UHFFFAOYSA-N
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Patent
US06174913B1

Procedure details

Compound 13 was reduced with NaBH4 in as in the preparation of 10. Column chromatography on silica gel eluting with CHCl3:MeOH (100:1) gave 14 as a yellow solid (mp 218-219° C.) in a 90% yield. IR (KBr) 1650, 1670 (C═O), 3100-3500 (OH) cm−1; 1H NMR (DMSO-d6) δ 1.36 (d, J=6.0 Hz, 3H, C-7-CH3), 1.48 (d, J=6.0 Hz, 3H, C-2-CH3), 5.05 (s, 1H, C-2-OH), 5.33 (s, 1H, C-7-OH), 5.52 (m, 2H, C-7-CH), 6.17 (m, 1H, C-2-CH), 7.41 (s, 1H, H-3), 7.97 (s, 1H, H-6); 13C NMR (DMSO-d6) δ 24.8 (C-7-CH3), 25.5 (C-2-CH3), 64.1 (C-7-CH), 64.9 (C-2-CH), 120.7 (C-3), 130.1 (C-6), 174.7 (C-4), 175.3 (C-8); MS m/z 308 (M+); Anal. (C14H12O4S2) C, H.
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]2[C:9](=[O:20])[C:10]3[C:14]([C:15](=[O:17])[CH3:16])=[CH:13][S:12][C:11]=3[C:18](=[O:19])[C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+].OC(C1SC2C(=O)C3C=CSC=3C(=O)C=2C=1)C>C(Cl)(Cl)Cl.CO>[OH:3][CH:1]([C:4]1[S:8][C:7]2[C:9](=[O:20])[C:10]3[C:14]([CH:15]([OH:17])[CH3:16])=[CH:13][S:12][C:11]=3[C:18](=[O:19])[C:6]=2[CH:5]=1)[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(S1)C(C1=C(SC=C1C(C)=O)C2=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)C1=CC2=C(S1)C(C1=C(SC=C1C(C)O)C2=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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